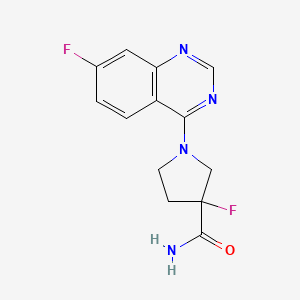![molecular formula C12H18N2O3S B15113671 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113671.png)
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Sulfonylation: The azetidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated azetidine intermediate.
Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine or azetidine derivatives.
科学的研究の応用
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用機序
The mechanism of action of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}benzene
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}thiophene
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a pyridine ring with a sulfonylated azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)9-18(15,16)14-7-12(8-14)17-11-3-5-13-6-4-11/h3-6,10,12H,7-9H2,1-2H3 |
InChIキー |
NCFDSJGDQLPWLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CS(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B15113611.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)

![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113651.png)
![2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
![3,5-Dimethyl-4-({5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole](/img/structure/B15113658.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
